molecular formula C21H18N6O4S B11704415 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11704415
M. Wt: 450.5 g/mol
InChI Key: IEJUPBRHNQYJGA-UHFFFAOYSA-N
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Description

This compound is a pyrazol-3-one derivative featuring a hydrazinylidene moiety and a 4-methoxyphenyl-substituted thiazole ring. Its Z-configuration at the hydrazinylidene group is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions. The molecule integrates a thiazole ring (enhancing π-conjugation) and a nitro-substituted aryl hydrazine (imparting electron-withdrawing effects), making it structurally distinct among pyrazolone derivatives.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H18N6O4S/c1-12-4-7-15(10-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-5-8-16(31-3)9-6-14/h4-11,25H,1-3H3

InChI Key

IEJUPBRHNQYJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a novel thiazole derivative that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N6O4SC_{21}H_{18}N_{6}O_{4}S, with a molecular weight of approximately 450.5 g/mol. The compound features a complex structure combining thiazole and pyrazolone moieties, which are known to enhance biological activity.

Property Value
Molecular FormulaC21H18N6O4SC_{21}H_{18}N_{6}O_{4}S
Molecular Weight450.5 g/mol
IUPAC Name(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
SolubilitySoluble in DMSO and DMF

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Thiazole Formation : The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated aromatic compound.
  • Pyrazolone Formation : The final step includes the condensation reaction between a hydrazine derivative and a β-keto ester to form the pyrazolone structure.

These synthetic routes can be optimized for yield and purity using various catalysts and controlled reaction conditions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one possess enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited a notable decrease in viability when treated with similar thiazole derivatives.
  • Escherichia coli : Showed increased sensitivity compared to standard antibiotics like Oxytetracycline.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell growth.
  • DNA/RNA Interaction : The compound could bind to nucleic acids, disrupting replication and transcription processes.
  • Cell Membrane Disruption : It may alter membrane permeability, leading to cell death.

Case Studies

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several thiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited up to 16-fold increased antibacterial activity compared to traditional antibiotics .

Another case study focused on the anticancer properties of similar pyrazolone derivatives, showing promising results in inhibiting tumor growth in xenograft models .

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Pyrazolone Core

  • Compound A : (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b)
    • Key Differences : The heptafluoropropyl group at position 5 increases electron-withdrawing capacity and hydrophobicity compared to the 5-methyl group in the target compound. This substitution reduces melting point (132–133°C vs. ~190°C estimated for the target compound) due to disrupted crystallinity .
  • Compound B : (4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b)
    • Key Similarities : Both share a 5-methyl group and hydrazinylidene moiety. However, Compound B lacks the thiazole ring and nitro group, resulting in reduced conjugation and lower thermal stability (melting point: 137–138°C vs. higher for the nitro-substituted target compound) .

B. Thiazole-Containing Analogues

  • Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
    • Structural Comparison : Incorporates a triazole-thiazole system instead of a methoxyphenyl-thiazole. The fluorophenyl groups enhance electronegativity but reduce solubility in polar solvents compared to the methoxy group .
Physicochemical Properties
Compound Melting Point (°C) Key Substituents Solubility (DMF) Reference
Target Compound ~190 (estimated) 4-Methoxyphenyl-thiazole, 3-nitro Moderate N/A
(7b) Heptafluoropropyl analog 132–133 Heptafluoropropyl, 4-methylphenyl Low
(9b) Phenyl analog 137–138 Phenyl, 4-methylphenyl High
Compound 5 (Fluorophenyl) N/A Triazole, fluorophenyl-thiazole Moderate

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